molecular formula C23H33FN4O B5637494 2-(3,5-dimethylpyrazol-1-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide

2-(3,5-dimethylpyrazol-1-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide

Cat. No.: B5637494
M. Wt: 400.5 g/mol
InChI Key: ZTDJXOJPWTXLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylpyrazol-1-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the piperidine ring separately. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions. The piperidine ring is then synthesized and functionalized with a fluorophenyl group. Finally, these intermediates are coupled together using suitable coupling agents and reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylpyrazol-1-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethylpyrazol-1-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylpyrazol-1-yl)ethylseleno derivatives: These compounds share the pyrazole ring structure but differ in their substituents and overall molecular architecture.

    Pinacol boronic esters: These compounds are valuable in organic synthesis and share some structural similarities with the pyrazole ring.

Uniqueness

2-(3,5-dimethylpyrazol-1-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33FN4O/c1-17-14-18(2)28(25-17)19(3)23(29)26(4)16-21-9-12-27(13-10-21)11-8-20-6-5-7-22(24)15-20/h5-7,14-15,19,21H,8-13,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDJXOJPWTXLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)N(C)CC2CCN(CC2)CCC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.